molecular formula C6H5BrN6 B13663978 5-Amino-3-(5-bromo-4-pyrimidinyl)-1H-1,2,4-triazole

5-Amino-3-(5-bromo-4-pyrimidinyl)-1H-1,2,4-triazole

Cat. No.: B13663978
M. Wt: 241.05 g/mol
InChI Key: OEFWYOUTEYPJGZ-UHFFFAOYSA-N
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Description

5-Amino-3-(5-bromo-4-pyrimidinyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both triazole and pyrimidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(5-bromo-4-pyrimidinyl)-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through a series of condensation reactions.

    Bromination: The pyrimidine ring is then brominated using bromine or a brominating agent.

    Formation of the Triazole Ring: The brominated pyrimidine is reacted with hydrazine derivatives to form the triazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions could target the bromine substituent or the triazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like sodium azide or various amines can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine

In medicinal chemistry, it could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-1,2,4-triazole: Lacks the pyrimidine ring and bromine substituent.

    5-Bromo-4-pyrimidinyl-1H-1,2,4-triazole: Lacks the amino group.

    3-(5-Bromo-4-pyrimidinyl)-1H-1,2,4-triazole: Lacks the amino group at the 5-position.

Uniqueness

The presence of both the amino group and the brominated pyrimidine ring in 5-Amino-3-(5-bromo-4-pyrimidinyl)-1H-1,2,4-triazole makes it unique and potentially more versatile in its applications compared to similar compounds.

Properties

Molecular Formula

C6H5BrN6

Molecular Weight

241.05 g/mol

IUPAC Name

5-(5-bromopyrimidin-4-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H5BrN6/c7-3-1-9-2-10-4(3)5-11-6(8)13-12-5/h1-2H,(H3,8,11,12,13)

InChI Key

OEFWYOUTEYPJGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)C2=NC(=NN2)N)Br

Origin of Product

United States

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